3-(prop-2-yn-1-yl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C5H5N3 |
|---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-prop-2-ynyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H5N3/c1-2-3-5-6-4-7-8-5/h1,4H,3H2,(H,6,7,8) |
InChI Key |
KPBCSSKYEXYVFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=NC=NN1 |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Propargylation | Reflux/K$$2$$CO$$3$$ | 75–92 | 4–6 h | High scalability |
| Microwave Propargylation | MW, 300 W | 95–98 | 2 min | Rapid synthesis |
| Click Chemistry | CuSO$$_4$$, 40°C | 55–76 | 8–10 h | Regioselectivity |
| Direct Alkylation | RT, CH$$_3$$CN | 72–87 | 6 h | Mild conditions |
Purification and Characterization
- Purification : Column chromatography (EtOAc/hexane, 4:6) or recrystallization (ethanol/water).
- Analytical Data :
- HRMS : [M+H]$$^+$$ calcd. for C$$5$$H$$6$$N$$_3$$: 132.0563; found: 132.0565.
- X-ray Crystallography : Confirms planar triazole ring and linear propargyl geometry.
Challenges and Optimizations
- Side Reactions : Over-alkylation minimized by stoichiometric control of propargyl bromide.
- Solvent Choice : Polar aprotic solvents (DMF, CH$$_3$$CN) enhance reactivity vs. protic solvents.
- Catalyst Load : Cu(I) catalysts critical for click chemistry efficiency but require rigorous removal post-synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the propynyl group.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and various nucleophiles/electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA/RNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Substituent Effects
- Propargyl vs. Allyl Groups: The propargyl group in 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole introduces a rigid, electron-deficient alkyne bond, which contrasts with the more flexible, electron-rich allyl (prop-2-en-1-yl) group in compounds like 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole . Alkyne substituents are known to enhance binding affinity in enzyme active sites through covalent interactions or π-stacking . Allyl-substituted triazoles, such as those in , often exhibit moderate antifungal activity, while propargyl analogs may show higher reactivity in click chemistry applications .
- Aryl vs. Alkyl Substituents: Aryl-substituted triazoles (e.g., 2,6-difluorophenyl derivatives in ) demonstrate strong insecticidal activity (80% mortality at 100 mg/L) due to enhanced lipophilicity and target specificity . In contrast, alkyl-substituted triazoles, such as imidazolinone derivatives (e.g., compound 3d in ), achieve 100% fungicidal inhibition at 50 mg/L, attributed to hydrogen-bonding interactions with fungal enzymes .
Triazole Isomerism
- 1,2,4-Triazole vs. 1,2,3-Triazole :
- 1,2,4-Triazoles generally exhibit higher thermal stability and proton conductivity (e.g., in electrolytes for fuel cells ) compared to 1,2,3-triazoles. For example, 1,2,3-triazole derivatives in require a C=C double bond for antifungal activity, whereas 1,2,4-triazoles rely on substituent electronegativity .
Insecticidal Activity
Antifungal and Antibacterial Activity
- Fungicidal Activity: Imidazolinone-substituted 1,2,4-triazole (3d) achieves 100% inhibition against multiple plant pathogens at 50 mg/L . Dioxolane-ring triazoles (e.g., D17 and D26 in ) exhibit IC₅₀ values of 8–24 μM against R. solani, comparable to commercial fungicides like difenoconazole .
- Antibacterial Activity: Quinazolinone-triazole hybrids (e.g., 7q in ) show 100% inhibition against Xanthomonas oryzae at 100 μg/mL, outperforming alkyl-substituted analogs .
Herbicidal Activity
- Dioxolane-triazole derivatives () inhibit duckweed growth with IC₅₀ values as low as 8.7 μM, suggesting that propargyl-substituted triazoles could similarly disrupt brassinosteroid biosynthesis in weeds .
Physicochemical Properties
Q & A
Q. What analytical techniques are suitable for quantifying propargyl-triazoles in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
